molecular formula C11H14N2 B8279849 2-(n-Butyl)-7-azaindole

2-(n-Butyl)-7-azaindole

Cat. No.: B8279849
M. Wt: 174.24 g/mol
InChI Key: GIVFSJZBJRDWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(n-Butyl)-7-azaindole is a chemical compound based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry and materials science. This heterocyclic system is a key building block for developing novel bioactive molecules and coordinating metal ions. The 7-azaindole core is recognized for its significant role in pharmaceutical research. It serves as a core scaffold for designing kinase inhibitors and has recently been identified as a promising structure for developing novel antiviral agents. For instance, 7-azaindole derivatives have been designed and synthesized as potent inhibitors that target the spike protein RBD and hACE2 interaction, showing excellent antiviral activity against SARS-CoV-2 . Furthermore, the 7-azaindole structure is a valuable ligand in inorganic and organometallic chemistry. It can act as a monodentate or multidentate ligand to form complexes with various transition metals, including platinum, palladium, ruthenium, and iridium. These complexes are extensively investigated for their potential biological activities, particularly as cytotoxic agents for anticancer research . The n-butyl substituent at the 2-position can modulate the compound's physicochemical properties, such as lipophilicity, and influence its binding affinity in biological systems or its coordination mode in metal complexes. Researchers can utilize this compound as a versatile precursor or intermediate for further synthetic elaboration to explore new chemical space in drug discovery programs and the development of functional materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-butyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-8-9-5-4-7-12-11(9)13-10/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)

InChI Key

GIVFSJZBJRDWLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(n-Butyl)-7-azaindole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amines or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Recent studies have highlighted the potential of 7-azaindole derivatives, including 2-(n-butyl)-7-azaindole, in combating viral infections. For instance, derivatives have been designed to inhibit the interaction between the SARS-CoV-2 spike protein and human ACE2 receptor, showing promising antiviral activity with low cytotoxicity. The compound ASM-7, derived from 7-azaindole, demonstrated significant efficacy against SARS-CoV-2 in vitro, indicating that structural modifications can enhance therapeutic properties .

Anti-Parasitic Properties:
Another notable application is in the treatment of neglected tropical diseases such as human African trypanosomiasis (HAT). A series of 3,5-disubstituted 7-azaindoles were identified as growth inhibitors of Trypanosoma brucei, demonstrating effective anti-trypanosomal activity through high-throughput screening . Although specific data on this compound's efficacy against this parasite is limited, its structural relatives show potential in this area.

Inflammation Modulation:
Inhibitors derived from 7-azaindoles have also been investigated for their ability to modulate inflammatory pathways. A recent study identified a derivative that inhibits IL-1β signaling pathways relevant to inflammatory bowel disease (IBD), showcasing the therapeutic potential of these compounds in managing chronic inflammatory conditions .

Biological Research

Enzyme Inhibition:
this compound has been explored as a potential enzyme inhibitor. Its ability to interact with various biological targets makes it suitable for studying enzyme modulation and receptor interactions. For example, it has been noted for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation processes.

Material Science

Advanced Materials Development:
The compound is also being investigated for its role in developing advanced materials with unique properties such as conductivity and stability. Its incorporation into polymer matrices or as a dopant in organic electronic devices could lead to innovative applications in electronics and photonics.

Data Tables

Application AreaCompound DerivativeKey Findings
Antiviral ActivityASM-7Inhibits SARS-CoV-2 entry; low toxicity
Anti-Parasitic ActivityNEU-1207Effective against Trypanosoma brucei; pEC50 > 7
Inflammation ModulationY19Inhibits IL-1β signaling; effective in IBD models
Material Science-Potential use in conductive materials

Case Study 1: Antiviral Efficacy

A high-throughput screening identified ASM-7 as a potent inhibitor of SARS-CoV-2 entry into host cells by blocking the S1-RBD-hACE2 interaction. Molecular dynamics simulations confirmed stable binding interactions that alter viral entry dynamics.

Case Study 2: Anti-Parasitic Development

The optimization of 3,5-disubstituted 7-azaindoles led to the development of NEU-1207, which demonstrated significant anti-trypanosomal activity but faced challenges with blood-brain barrier penetration, highlighting the need for further optimization.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Pharmacokinetic Profiles

Key differences between 2-(n-Butyl)-7-azaindole and related compounds are highlighted in Table 1:

Compound Substituent Position PK Parameters (Mice, 30 mg/kg) Key Findings
This compound C2 Not reported High C–N bond strength; stable to metabolic dealkylation
7-Azaindole urea C2 (urea) Cmax: High; AUC: High Highest oral exposure among analogs; favorable PK in rodents
2-Hydroxymethyl-7-azaindole C2 (CH2OH) Cmax: Similar; AUC: 3x lower Reduced oral exposure vs. urea analog; susceptibility to oxidation
7-Azaindazole N/A (azaindazole) Cmax: 2x lower; AUC: 7x lower Poor PK due to AO metabolism; low exposure in rodents

Insights :

  • The n-butyl group confers metabolic stability by resisting oxidative enzymes like aldehyde oxidase (AO), which rapidly degrades 7-azaindazole .
  • Hydrophilic substituents (e.g., hydroxymethyl) reduce oral bioavailability compared to lipophilic groups (e.g., n-butyl or urea) .

Antiviral and Kinase Inhibition :

  • 7-Azaindole urea analogs exhibit potent antiviral activity due to hydrogen bonding with kinase hinge regions (e.g., PI3Kγ inhibition with IC50 = 0.5 nM for pyridine-substituted derivatives) .
  • C3-substituted analogs (e.g., pyridine at C3) show enhanced potency over C2-substituted derivatives. For example, compound B13 (C3-pyridine) achieves 30-fold higher PI3Kγ inhibition than C2-phenyl analogs .
  • Dual substitution at C5 and C6 (e.g., Br/Me in azaquindole-1) boosts autophagy inhibition (IC50 = 0.04 µM) compared to monosubstituted analogs .

Structural Flexibility :

  • C3-arylated 7-azaindoles (via palladium catalysis) demonstrate improved reactivity for functionalization, enabling tailored drug design .
  • N-alkyl chain length correlates with stability: n-butyl > ethyl > methyl in resistance to dealkylation .

Q & A

Q. What synthetic methodologies enable selective functionalization at the 2-position of 7-azaindole derivatives?

The palladium-catalyzed amination of 2-chloro-7-azaindole using Brettphos precatalyst and LiHMDS in THF provides efficient access to 2-amino derivatives . Regioselective chlorination via N-oxide intermediates further allows precise substitution control, enabling the synthesis of 2-(n-Butyl)-7-azaindole through subsequent alkylation or coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing tautomerism in 7-azaindole derivatives?

High-resolution UV spectroscopy and laser-induced fluorescence (LIF) spectroscopy are critical for analyzing tautomeric equilibria and proton-transfer dynamics. For example, LIF spectra at 34630.74 cm⁻¹ reveal electronic transitions in 7-azaindole dimers, while quantum-theoretical analyses validate experimental observations .

Q. How are 7-azaindole derivatives screened for initial biological activity in kinase inhibition studies?

Cellular proliferation assays (e.g., GI₅₀ values) and enzymatic inhibition tests (e.g., IC₅₀ measurements) are standard. For instance, PI3Kα inhibition is evaluated using cell lines like MV4-11, with compound activity correlated to structural variations at the 3- and 5-positions of the 7-azaindole scaffold .

Q. What computational methods predict the electronic properties of 7-azaindole derivatives?

Density functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP) accurately models thermochemical properties and proton-transfer potential functions. These methods achieve <3 kcal/mol deviations in atomization energies, enabling reliable predictions of dimer stability and reactivity .

Advanced Research Questions

Q. How can hybrid DFT methods be optimized to model biprotonic transfer in 7-azaindole dimers?

Combining configuration interaction singles (CIS) with DFT allows simultaneous analysis of intermolecular coherent excitation and intramolecular acid-base changes. Potential energy curves for six dimer models reveal microsecond-scale C₂ₕ dimer formation, validated against supersonic nozzle experiments .

Q. What methodological considerations are critical for SAR studies of 7-azaindole-based kinase inhibitors?

Key steps include:

  • Pharmacophore design : Introducing pyridyl sulfonamide groups at C5 to interact with DFG motifs .
  • Substituent variation : Testing alkyl, aryl, and urea groups at C2/C3 positions to optimize CDK8 inhibition (e.g., compound 6: IC₅₀ = 51.3 nM) .
  • Cellular validation : Assessing STAT5 phosphorylation and G1-phase cell cycle arrest in leukemia models .

Q. How do steric effects in bis(7-azaindolyl) ligands influence catalytic C-H bond activation?

Platinum(II) complexes with bulky 7-azaindolyl ligands exhibit enhanced reactivity due to steric-driven bimetallic cooperativity. Luminescence studies and X-ray crystallography confirm ligand-metal charge transfer (LMCT) states, critical for bond activation in materials science .

Q. What experimental approaches resolve discrepancies in reported kinase inhibition data for 7-azaindole derivatives?

Cross-study validation requires:

  • Standardized assays : Consistent use of enzymatic vs. cellular assays (e.g., PI3Kα IC₅₀ vs. GI₅₀).
  • Structural benchmarking : Comparing substituent effects across CDK8, Haspin, and PI3Kα targets .
  • Purity controls : HPLC and NMR verification to exclude batch variability .

Q. How do green chemistry principles improve synthetic routes to 7-azaindole derivatives?

Solvent selection (e.g., THF vs. toluene), catalyst recycling (e.g., Pd-based systems), and atom-economical reactions (e.g., Suzuki coupling) reduce waste. For example, regioselective chlorination minimizes byproducts, achieving >90% yields .

Q. What strategies enhance the luminescent efficiency of 7-azaindole-metal complexes for OLED applications?

Tuning ligand π-conjugation (e.g., 2-pyridyl substitutions) and metal choice (e.g., Zn, Pt) optimizes blue emission. Phosphorescence lifetimes and quantum yields are measured via time-resolved spectroscopy, with Pt complexes showing microsecond-scale decays suitable for OLEDs .

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